molecular formula C12H18N4 B1491718 2-cyclopropyl-N4-(cyclopropylmethyl)-N6-methylpyrimidine-4,6-diamine CAS No. 1538946-37-0

2-cyclopropyl-N4-(cyclopropylmethyl)-N6-methylpyrimidine-4,6-diamine

Cat. No.: B1491718
CAS No.: 1538946-37-0
M. Wt: 218.3 g/mol
InChI Key: PCJZSBCWZYNVDK-UHFFFAOYSA-N
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Description

2-cyclopropyl-N4-(cyclopropylmethyl)-N6-methylpyrimidine-4,6-diamine is a chemical compound belonging to the class of pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclopropyl-N4-(cyclopropylmethyl)-N6-methylpyrimidine-4,6-diamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with a suitable pyrimidine derivative in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethyl sulfoxide or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often incorporating steps such as crystallization and purification through chromatography to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

2-cyclopropyl-N4-(cyclopropylmethyl)-N6-methylpyrimidine-4,6-diamine undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives in the presence of a base.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride, room temperature or slightly elevated temperatures.

    Substitution: Halogenated derivatives, bases such as sodium hydroxide or potassium carbonate, solvents like ethanol or methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions typically result in the replacement of functional groups with nucleophiles.

Scientific Research Applications

2-cyclopropyl-N4-(cyclopropylmethyl)-N6-methylpyrimidine-4,6-diamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 2-cyclopropyl-N4-(cyclopropylmethyl)-N6-methylpyrimidine-4,6-diamine involves its interaction with specific molecular targets. It may inhibit or activate enzymes by binding to their active sites, thereby affecting biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-cyclopropyl-N4-(3-methoxypropyl)pyrimidine-4,6-diamine
  • 2-cyclopropyl-N4-(2-methylpropyl)pyrimidine-4,6-diamine
  • 2-cyclopropyl-N4-methyl-N6-(2,2,2-trifluoroethyl)pyrimidine-4,6-diamine

Uniqueness

2-cyclopropyl-N4-(cyclopropylmethyl)-N6-methylpyrimidine-4,6-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-cyclopropyl-4-N-(cyclopropylmethyl)-6-N-methylpyrimidine-4,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4/c1-13-10-6-11(14-7-8-2-3-8)16-12(15-10)9-4-5-9/h6,8-9H,2-5,7H2,1H3,(H2,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCJZSBCWZYNVDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC(=NC(=N1)C2CC2)NCC3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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